molecular formula C10H7N3S B3199741 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 1017049-48-7

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B3199741
CAS No.: 1017049-48-7
M. Wt: 201.25 g/mol
InChI Key: QTYMBXHCKHKRGR-UHFFFAOYSA-N
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Description

“2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile” is an organic compound that is an important intermediate in the agrochemical, pharmaceutical, and dyestuff fields . It is related to the compound “4-(Pyridin-4-yl)thiazol-2-amine”, which has been studied as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions .

Scientific Research Applications

Chemical Properties and Applications

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile is a compound that can be associated with a broad spectrum of chemical and biological properties due to its heterocyclic structure containing pyridine and thiazole rings. The compound's relevance in scientific research spans various fields including coordination chemistry, optical sensor design, neurodegeneration, pharmacophore development, and more.

  • Coordination Chemistry and Complex Formation : The compound is part of a class that shows significant interest in coordination chemistry, where its ability to form complex compounds with metals has been noted. Such complexes have been studied for their spectroscopic properties, structures, magnetic properties, and potential biological or electrochemical activity (M. Boča, R. Jameson, & W. Linert, 2011).

  • Optical Sensors and Biological Applications : Derivatives of heterocyclic compounds like this compound have been utilized as recognition units for the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications as well as having a range of biological and medicinal applications (Gitanjali Jindal & N. Kaur, 2021).

  • Neurodegeneration, Addiction, Anxiety, and Pain Management : The structural analogs of this compound, particularly in the context of mGluR5 antagonists, have been researched for their potential utility in neurodegeneration, addiction, anxiety, and pain management. The selectivity and specificity of these compounds for mGluR5 over other subtypes offer a promising avenue for therapeutic interventions (P. M. Lea & A. Faden, 2006).

  • Pharmacophore Design for p38α MAP Kinase Inhibitors : The synthesis and application of tri- and tetra-substituted imidazole scaffolds, closely related to this compound, have been explored as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are crucial for designing new treatments that target proinflammatory cytokine release, showcasing the compound's potential in drug discovery and development (T. Scior, D. Domeyer, K. Cuanalo-Contreras, & S. Laufer, 2011).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that its bioavailability may be influenced by these properties.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile may be influenced by various environmental factors. For instance, it is known to be slightly soluble in water, suggesting that its action may be influenced by the aqueous environment in the body . Additionally, it should be stored under inert gas (nitrogen or Argon) at 2-8°C , indicating that its stability may be affected by temperature and exposure to oxygen.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with.

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of such compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile in animal models have not been reported yet. Studies on similar compounds suggest that the effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications, which can affect their activity or function .

Properties

IUPAC Name

2-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8/h1-3,6-7H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYMBXHCKHKRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was synthesized from 2-bromo-1-(pyridin-2-yl)ethanone and 2-cyanothioacetamide as described in example 1 step 1 (0.37 g, yield 73%): 1H NMR (400 MHz, CDCl3) δ 8.65 (d, J=5.5 Hz, 1H), 8.15 (m, 2H), 7.84 (t, J=8.4 Hz, 1H), 7.30 (m, 1H), 4.21 (s, 2H). MS (ESI) m/z: Calculated for C10H7N3S: 201.04. found: 202.2 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile
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2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile
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2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile
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